Diphenhydramine hydrochloride
Overview
Description
Diphenhydramine Hydrochloride is a first-generation antihistamine primarily used to treat allergic reactions, insomnia, and symptoms of the common cold. It is also utilized for its sedative and antiemetic properties. This compound works by blocking the effects of histamine, a substance in the body that causes allergic symptoms .
Mechanism of Action
Target of Action
Diphenhydramine hydrochloride is a first-generation H1 receptor antihistamine . The primary targets of this compound are the H1 histamine receptors, which are found both peripherally and in the central nervous system . These receptors play a crucial role in allergic reactions, causing symptoms such as sneezing, runny nose, itchy/watery eyes, itching of the nose or throat, pruritus, urticaria, insect bites/stings, and allergic rashes .
Mode of Action
This compound acts by competitively antagonizing histamine H1 receptors . This means it binds to these receptors, preventing histamine from doing so, and thereby inhibiting the effects of histamine . As an inverse agonist at the H1 receptor, diphenhydramine reverses histamine’s effects on capillaries, thereby reducing symptoms of allergic reactions .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It has been shown to be implicated in a number of neurotransmitter systems that affect behavior, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid . Moreover, studies have determined that a variety of cytochrome P450 isoenzymes are involved in the N-demethylation that characterizes the primary metabolic pathway of diphenhydramine, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19 .
Pharmacokinetics
Diphenhydramine is metabolized in the liver via the CYP450 enzyme system and is excreted in urine, both unchanged and as metabolites . It has a half-life ranging from 3.4 to 9.2 hours, with its peak serum time being around 2 hours post-administration . A large first-pass effect was evident from the data, with about 50% of the drug being metabolized by the liver before it reached the general circulation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its antagonism of histamine H1 receptors. This leads to a reduction in the symptoms of allergic reactions, such as sneezing, runny nose, and itchy/watery eyes . It also has antiemetic, antitussive, hypnotic, and antiparkinson properties .
Action Environment
The anatomical and physiological environment of the nasal mucosa has a powerful impact on the administration of decongestant drug molecules like this compound . Factors such as drug molecular mass, particle size, polymorphism, partition coefficient across the lipoidal barrier, drug dissolution, and pKa influence the passive diffusion of the drug across the nasal epithelial cells . The epithelial tissues in the nasal cavity act as a permeation barrier for the absorption of the drug .
Biochemical Analysis
Biochemical Properties
Diphenhydramine hydrochloride competes with free histamine for binding at HA-receptor sites . This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding .
Cellular Effects
The cellular effects of this compound are primarily due to its ability to block the action of histamine at the H1 receptor, which can lead to effects such as the reduction of inflammation, itching, and allergy symptoms .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the histamine H1 receptor, thereby preventing histamine from binding and exerting its effects . This can lead to a decrease in symptoms associated with excessive histamine activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diphenhydramine Hydrochloride typically involves a four-step sequence starting with a Grignard reaction. The process begins with the reaction of benzhydrol with dimethylaminoethanol in the presence of a catalyst. The resulting product is then treated with hydrogen chloride gas in ethanol to yield this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the addition of benzhydrol to a solvent such as methylbenzene or xylene, followed by the addition of a catalyst. The mixture undergoes normal-pressure backflow dehydration, cooling, and further reactions with dimethylaminoethanol. The final product is obtained by adding hydrogen chloride gas to the solution and evaporating the solvent under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Diphenhydramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
Diphenhydramine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in studies involving histamine receptors and neurotransmitter systems.
Medicine: Extensively used in the treatment of allergic reactions, motion sickness, and as a sedative in sleep aids.
Industry: Utilized in the formulation of various pharmaceutical products, including creams, ointments, and nasal sprays .
Comparison with Similar Compounds
Diphenhydramine Citrate: Another salt form of Diphenhydramine with similar antihistamine properties.
Doxylamine: A first-generation antihistamine with similar sedative effects.
Chlorpheniramine: Another first-generation antihistamine used for allergic reactions.
Uniqueness: Diphenhydramine Hydrochloride is unique due to its wide range of applications, including its use as a sedative, antiemetic, and treatment for motion sickness. Its ability to interact with multiple neurotransmitter systems also sets it apart from other antihistamines .
Properties
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPORCSPXIHLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO.ClH, C17H22ClNO | |
Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-73-1 (Parent) | |
Record name | Diphenhydramine hydrochloride [USP:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID4020537 | |
Record name | Diphenhydramine hydrochloride | |
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Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphenhydramine hydrochloride appears as white or almost-white crystalline powder. Odorless with a bitter numbing taste. pH (5% aqueous solution) 4-6. (NTP, 1992) | |
Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | SID85273734 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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CAS No. |
147-24-0 | |
Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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Record name | Diphenhydramine hydrochloride | |
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Record name | Diphenhydramine hydrochloride [USP:BAN:JAN] | |
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Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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Record name | Diphenhydramine hydrochloride | |
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Record name | Diphenhydramine hydrochloride | |
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Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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Melting Point |
331 to 338 °F (NTP, 1992) | |
Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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